molecular formula C14H16N2O3S B2920285 (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-72-4

(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2920285
CAS No.: 865197-72-4
M. Wt: 292.35
InChI Key: VTOTZFBRESOEDF-PFONDFGASA-N
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Description

(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is a chemical reagent designed for research and development purposes. This compound features a benzo[d]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties and its ability to interact with biological targets through π-π stacking and hydrogen bonding . Benzo[d]thiazole derivatives are extensively investigated as key pharmacophores in the design of novel therapeutic agents, particularly in oncology . For instance, molecular hybrids incorporating the benzo[d]thiazole core have been explored as potent inhibitors of the epidermal growth factor receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway, showing promise against breast cancer cell lines . Furthermore, the 2-position of the benzo[d]thiazole ring is a versatile site for structural modification, and changes at this site can induce marked changes in biological activity, leading to compounds with antimicrobial, antimalarial, and anti-inflammatory properties . The reactivity of the benzo[d]thiazole core also makes it a valuable building block in organic synthesis for constructing more complex heterocyclic systems and functional materials . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

methyl 2-[2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9(2)13(18)15-14-16(8-12(17)19-3)10-6-4-5-7-11(10)20-14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOTZFBRESOEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the following steps:

  • Formation of the Thiazole Ring: : The initial step involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzo[d]thiazole core. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

  • Introduction of the Imino Group: : The next step is the introduction of the isobutyrylimino group. This can be achieved by reacting the benzo[d]thiazole derivative with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature to avoid decomposition of the product.

  • Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst such as sulfuric acid yields (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate. This step is usually performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the conversion of the imino group to an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols, leading to the formation of amides or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, ethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzothiazole Derivatives

Compound Name Substituents on Benzothiazole Core Imino/Linked Group Ester Group Molecular Weight Reference
Target Compound None specified Isobutyrylimino (Z-config.) Methyl acetate Not provided -
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 4-Phenyl Oxo (ketone) Ethyl acetate Calculated ~311
(Z)-Methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 4-Fluoro Isoxazole-5-carbonyl imino Methyl acetate 335.31
(Z)-Methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-Fluoro Quinoxaline-2-carbonyl imino Methyl acetate 396.4
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid None specified Oxo Free carboxylic acid Not provided

Key Observations:

  • The target compound’s isobutyrylimino group distinguishes it from derivatives with aromatic (e.g., isoxazole, quinoxaline) or ketone (oxo) substituents. The branched alkyl chain may improve metabolic stability compared to aromatic groups .
  • Fluoro substituents in analogs (e.g., ) enhance electronegativity and bioavailability, which the target compound lacks.
  • The methyl acetate group is common in several analogs, but its Z-configuration may confer stereochemical stability distinct from other esters .

Table 3: Comparative Properties of Selected Derivatives

Compound Name Melting Point/State Biological Activity Stability Notes Reference
Target Compound Not reported Not reported Z-configuration may enhance stability -
4-(3-Thienyl)-3-methylbenzo[d]thiazol-2(3H)-one (8f) 91–93°C (crystalline) Not reported Crystalline stability
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) Oil (non-crystalline) Not reported Lower stability due to oily form
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid Not reported Antimicrobial, antifungal Carboxylic acid enhances reactivity

Key Observations:

  • The target compound’s methyl acetate group may improve solubility in organic solvents compared to free acids (e.g., ).
  • Z-configuration could reduce isomerization compared to E-forms, as seen in fluorinated analogs .
  • Lack of fluorine or aromatic substituents might limit bioavailability compared to fluorinated derivatives .

Stability and Reactivity

  • Imino vs.
  • Ester Hydrolysis: The methyl acetate group is prone to hydrolysis under basic conditions, similar to ethyl esters in .

Biological Activity

(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate can be represented as follows:

  • Chemical Formula : C18H16N2O3S
  • Molecular Weight : 344.39 g/mol
  • IUPAC Name : (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated the potential of thiazole derivatives, including compounds similar to (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate, to exhibit significant anticancer effects. For instance:

  • Cell Line Studies : Compounds with similar structures have shown cytotoxicity against various cancer cell lines. For example, benzodioxole derivatives exhibited potent anticancer activity against Hep3B liver cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have been reported to cause G2-M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell division .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research has indicated that compounds containing the thiazole moiety can inhibit the growth of various bacterial strains:

  • In Vitro Studies : Compounds similar to (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate have been tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of antibacterial activity, with some compounds showing effectiveness comparable to established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in Hep3B cells
Causes G2-M phase arrest
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Evaluation

A study evaluating the anticancer potential of thiazole derivatives found that specific structural modifications led to enhanced cytotoxicity. The compound’s ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased sub-G1 populations in treated cells compared to controls .

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